molecular formula C15H22O2 B14179675 7-(Benzyloxy)-4-methylhept-3-en-2-ol CAS No. 917882-99-6

7-(Benzyloxy)-4-methylhept-3-en-2-ol

Cat. No.: B14179675
CAS No.: 917882-99-6
M. Wt: 234.33 g/mol
InChI Key: JMNLOGTZRZWUKS-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-methylhept-3-en-2-ol is an organic compound characterized by a benzyloxy group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-methylhept-3-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylhept-3-en-2-ol and benzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-methylhept-3-en-2-ol is reacted with benzyl chloride in the presence of the base, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-4-methylhept-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the heptene backbone can be reduced to form saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

7-(Benzyloxy)-4-methylhept-3-en-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-methylhept-3-en-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The heptene backbone provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Uniqueness: 7-(Benzyloxy)-4-methylhept-3-en-2-ol is unique due to its specific combination of a benzyloxy group and a heptene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

917882-99-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4-methyl-7-phenylmethoxyhept-3-en-2-ol

InChI

InChI=1S/C15H22O2/c1-13(11-14(2)16)7-6-10-17-12-15-8-4-3-5-9-15/h3-5,8-9,11,14,16H,6-7,10,12H2,1-2H3

InChI Key

JMNLOGTZRZWUKS-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)CCCOCC1=CC=CC=C1)O

Origin of Product

United States

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